

Spectral Properties of Direct Red 23: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Direct Red 23

Cat. No.: B3028824

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Abstract

Direct Red 23, also known by its Colour Index name C.I. 29160 and as Sirius Red 4B, is a versatile disazo dye with significant applications in various scientific fields.^{[1][2][3]} Its utility ranges from a model compound in environmental degradation studies to a crucial stain in histological and pathological diagnostics for the visualization of collagen fibers. This technical guide provides an in-depth overview of the core spectral properties of **Direct Red 23**, detailed experimental protocols for its analysis, and a visualization of its application in collagen staining. The information presented herein is intended to equip researchers and professionals with the foundational knowledge required for the effective application and analysis of this dye.

Introduction

Direct Red 23 is a water-soluble anionic dye characterized by the presence of two azo ($-N=N-$) groups, which are responsible for its distinct red-purple hue.^{[1][4]} Its molecular structure, featuring multiple sulfonate groups, facilitates its direct binding to substrates like cellulosic fibers and, notably, the basic amino acid residues in collagen. This affinity for collagen has made its application in the Picrosirius Red staining technique a cornerstone for fibrosis assessment in various pathological conditions. Understanding the spectral characteristics of **Direct Red 23** is paramount for its accurate quantification and for optimizing its use in both qualitative and quantitative analytical methods.

Physicochemical and Spectral Properties

The key physicochemical and spectral properties of **Direct Red 23** are summarized in the tables below. These values are essential for a variety of applications, from preparing solutions of known concentration to configuring analytical instrumentation for optimal signal detection.

Table 1: Physicochemical Properties of Direct Red 23

Property	Value	Reference
Synonyms	C.I. 29160, Sirius Red 4B, Direct Scarlet 4BS	
CAS Number	3441-14-3	
Molecular Formula	C ₃₅ H ₂₅ N ₇ Na ₂ O ₁₀ S ₂	
Molecular Weight	813.72 g/mol	
Appearance	Red-purple powder	
Solubility	Soluble in water, slightly soluble in ethanol	

Table 2: Spectral Properties of Direct Red 23 in Aqueous Solution

Parameter	Value	Reference
Absorption Maximum (λ_{max})	507 nm	
Molar Absorptivity (ϵ)	$\geq 15,000 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ at 500-516 nm	
Fluorescence Properties	Not reported to be significantly fluorescent	
Appearance in Solution	Bright red	

Note: Azo dyes are generally known for their low fluorescence quantum yields. While specific fluorescence data for **Direct Red 23** is not readily available in the literature, its primary applications rely on its strong absorbance characteristics.

Experimental Protocols

Accurate and reproducible experimental methods are critical for the successful application of **Direct Red 23**. This section provides detailed protocols for the determination of its spectral properties and its use in collagen staining.

UV-Visible Spectrophotometry for Absorbance Measurement

This protocol outlines the steps for determining the absorption spectrum and quantifying the concentration of **Direct Red 23** in an aqueous solution.

Materials:

- **Direct Red 23** powder
- Distilled or deionized water
- Volumetric flasks and pipettes
- Quartz or glass cuvettes (1 cm path length)
- UV-Visible spectrophotometer

Procedure:

- **Preparation of a Stock Solution:** Accurately weigh a known mass of **Direct Red 23** powder and dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of a specific concentration.
- **Preparation of Standard Solutions:** Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range to scan from approximately 300 nm to 700 nm.

- **Blank Measurement:** Fill a cuvette with distilled water (the solvent) and place it in the spectrophotometer. Perform a blank measurement to zero the absorbance across the spectral range.
- **Measurement of Standard Solutions:** Starting with the least concentrated standard, rinse the cuvette with a small amount of the standard solution before filling it. Measure the absorbance spectrum of each standard solution.
- **Determination of λ_{max} :** Analyze the absorbance spectra to identify the wavelength of maximum absorbance (λ_{max}).
- **Construction of a Calibration Curve:** Plot the absorbance at λ_{max} versus the concentration of the standard solutions. The resulting graph should be a linear plot that adheres to the Beer-Lambert law.
- **Measurement of an Unknown Sample:** Measure the absorbance of a sample with an unknown concentration of **Direct Red 23** at the determined λ_{max} .
- **Concentration Determination:** Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample.

Picrosirius Red Staining for Collagen Visualization

This protocol details the widely used Picrosirius Red staining method for the histological detection and differentiation of collagen fibers in paraffin-embedded tissue sections.

Materials:

- Deparaffinized and rehydrated tissue sections on slides
- Picro-Sirius Red solution (0.1% Sirius Red F3B in saturated aqueous picric acid)
- Acidified water (0.5% acetic acid in water)
- Ethanol (absolute and graded concentrations for dehydration)
- Xylene or other clearing agents

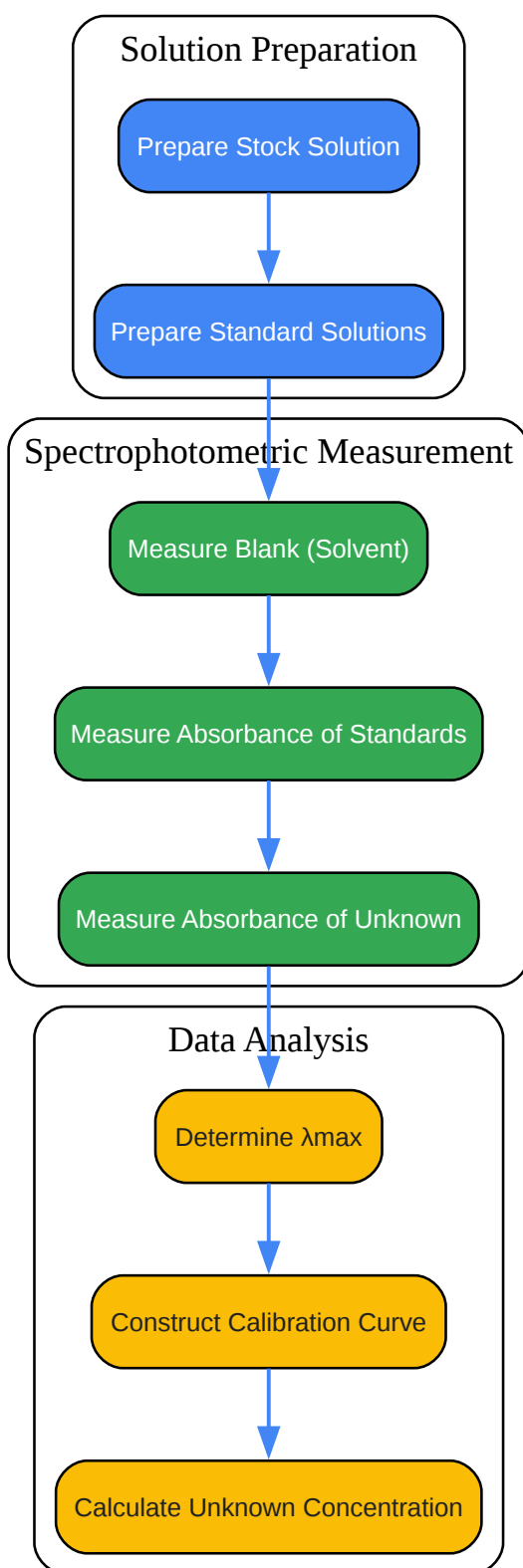
- Mounting medium
- Light microscope with polarizing filters

Procedure:

- **Deparaffinization and Rehydration:** Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol solutions to distilled water.
- **Staining:** Immerse the slides in the Picro-Sirius Red solution for 60 minutes at room temperature. This allows for the elongated dye molecules to align with the collagen fibers.
- **Rinsing:** Briefly rinse the slides in two changes of acidified water to remove excess stain.
- **Dehydration:** Dehydrate the sections rapidly through a graded series of ethanol solutions.
- **Clearing:** Clear the slides in xylene or a suitable substitute.
- **Mounting:** Mount a coverslip onto the tissue section using a permanent mounting medium.
- **Microscopic Examination:** The stained sections can be viewed under a standard bright-field microscope where collagen will appear red. For enhanced visualization and differentiation of collagen fiber thickness, a polarizing microscope is used. Under polarized light, thicker collagen fibers (Type I) will appear yellow to orange, while thinner fibers (Type III) will appear green.

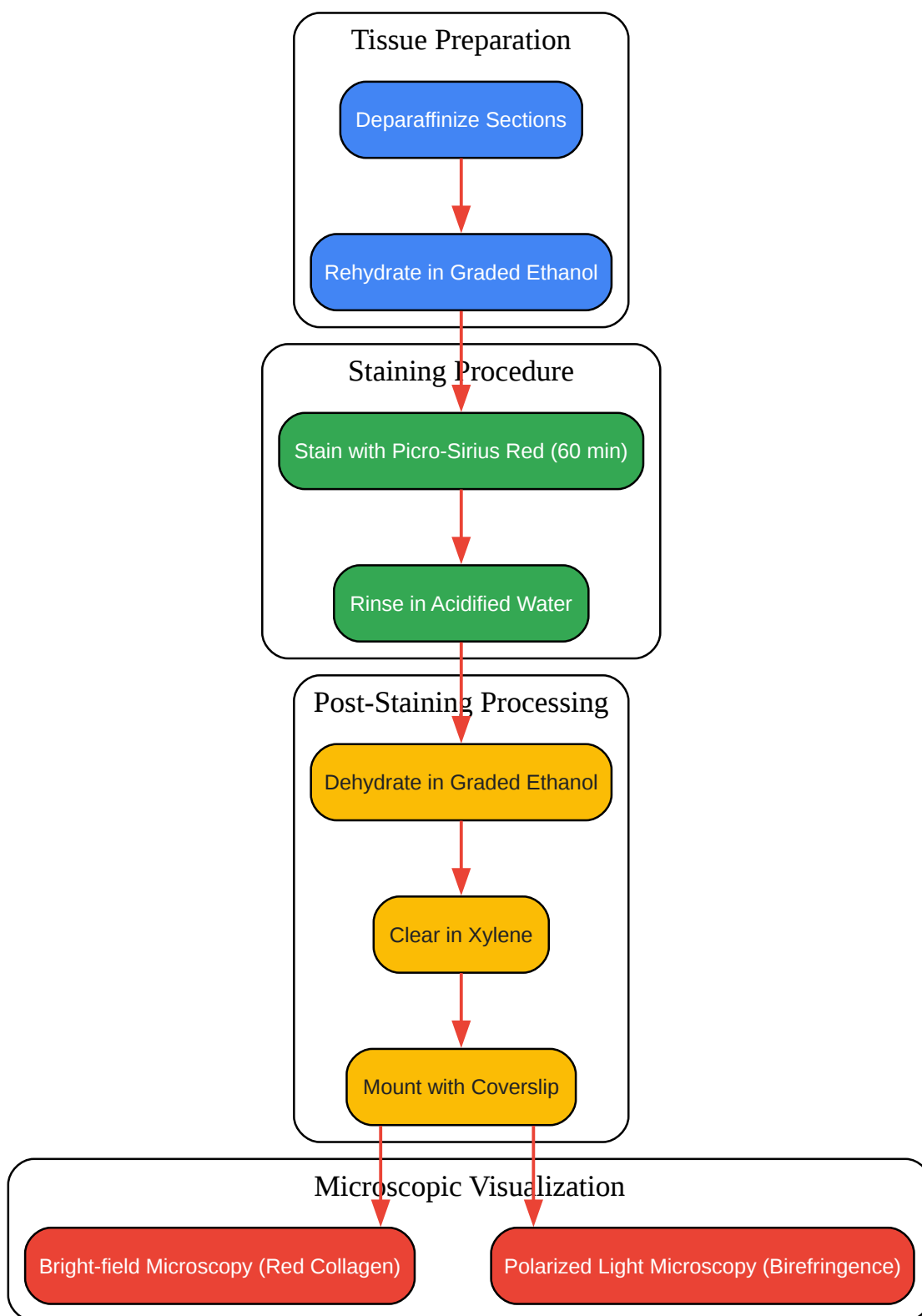
Visualization of Methodologies

The following diagrams illustrate the logical workflow of the experimental protocols described above.



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Caption: Workflow for UV-Vis Spectrophotometric Analysis of **Direct Red 23**.



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Caption: Experimental Workflow for Picrosirius Red Staining of Collagen.

Conclusion

Direct Red 23 is a dye of significant scientific importance, particularly in the realm of biological staining and analytical chemistry. Its well-defined absorption characteristics in the visible spectrum allow for robust and reliable quantification using UV-Visible spectrophotometry. Furthermore, its specific interaction with collagen, when utilized in the Picrosirius Red staining protocol, provides an invaluable tool for the study of fibrosis and connective tissue disorders. While the dye is not known for its fluorescent properties, its strong chromophoric nature remains its most valuable asset. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals, enabling the effective and accurate application of **Direct Red 23** in their respective fields.

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